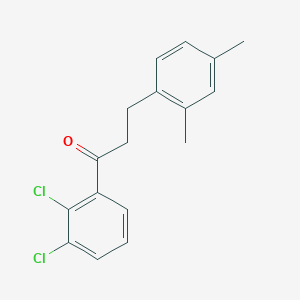

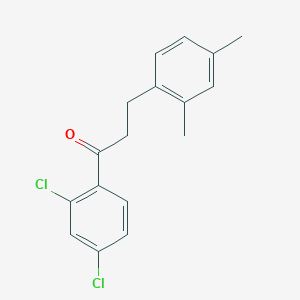

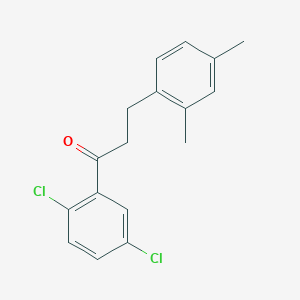

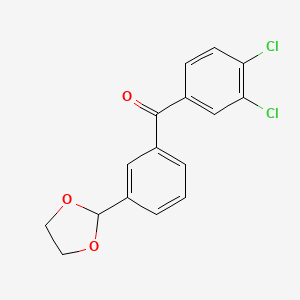

3,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

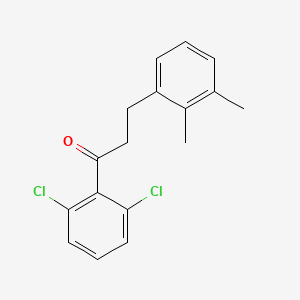

3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . Its IUPAC name is (3,4-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is 323.17 . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, and Covalently-Bonded Unit Count can be computed .Applications De Recherche Scientifique

Fungicidal Activities

3,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone derivatives show significant potential in fungicidal applications. For instance, the synthesis and use of related 1,3-dioxolan-4-yl)methyl]-1H-azoles demonstrate high fungicidal activities, highlighting the compound's relevance in agricultural and pharmaceutical research (Talismanov & Popkov, 2007).

Synthesis of Monoprotected 1,4-Diketones

The compound plays a crucial role in the synthesis of monoprotected 1,4-diketones. It's involved in photoinduced alkylation of enones, showcasing its importance in organic chemistry and material sciences (Mosca et al., 2001).

Photochemical Studies

Research indicates the utility of 3,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone in photochemically initiated reactions. Studies show its role in generating specific radicals and intermediates, contributing to a deeper understanding of photochemical processes (Hartgerink et al., 1971).

Ortho-Functionalized Benzophenone Derivatives

This compound is essential in synthesizing ortho-functionalized benzophenone derivatives, highlighting its significance in the development of new chemical entities and materials (Lukács et al., 2004).

Photoaddition Reactions

It's also involved in photoaddition reactions, such as the irradiation of 1,3-dioxin-4-ones, which leads to the formation of adducts with selectivity. This application is pertinent to photochemistry and synthesis of complex molecules (Graalfs & Mattay, 2010).

Polymer Science

In polymer science, the compound finds application in the radical polymerization process. It serves as an initiator in the polymerization of acrylates and methacrylates, demonstrating its versatility in materials science and engineering (Wang et al., 2011).

Environmental Impact Studies

It's also relevant in environmental science, particularly in studies related to the degradation of related compounds like benzophenone-3 in aquatic ecosystems (Guo et al., 2016).

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQNNJLDOQXSBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645084 |

Source

|

| Record name | (3,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-58-5 |

Source

|

| Record name | (3,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.